4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-but-2-ynoxythieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-2-3-5-13-9-8-4-6-14-10(8)12-7-11-9/h4,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGRQEXFSFHTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=C2C=CSC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of the But-2-yn-1-yloxy Group: The but-2-yn-1-yloxy group can be introduced via a nucleophilic substitution reaction, where the appropriate alkyne is reacted with a halogenated thieno[2,3-d]pyrimidine derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups onto the thieno[2,3-d]pyrimidine core .
Scientific Research Applications
While the specific compound "4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine" is not directly discussed in the provided search results, the broader applications of thieno[2,3-d]pyrimidine derivatives and related compounds can be explored based on the available information.
Thieno[2,3-d]pyrimidine Derivatives: Applications and Research
Thienopyrimidine as a Scaffold: Thieno[2,3-d]pyrimidine is a fused heterocyclic ring system and can be considered a bioisostere of adenine, a purine base present in DNA and RNA . It exists in three isomeric forms and is considered an important heterocycle in drug discovery .
Medical Applications: Thieno[2,3-d]pyrimidine derivatives have a broad range of medical applications, including anticancer, anti-inflammatory, anti-microbial, and CNS protective agents . This has led to studies of their structure-activity relationships (SAR) and synthetic strategies .
Antitumor Activity: Research has focused on synthesizing new compounds with the thieno[2,3-d]pyrimidine-4-one scaffold and evaluating their inhibitory activity against human tumor cell lines . Some compounds have demonstrated potent growth inhibition, even better than the standard antitumor agent 5-fluorouracil .
EZH2 Inhibitors: Thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors through structural modifications of tazemetostat . These compounds have shown antitumor activity against various cancer cell lines with low toxicity to normal cells. Studies indicate that specific moieties are beneficial for improving antitumor activities, and one compound, 12e, can affect lymphoma cell morphology, induce apoptosis, and inhibit migration .
Antiproliferative Evaluation: Bis- and mono-pyrrolo[2,3-d]pyrimidine and purine derivatives have been evaluated for their antiproliferative effects on pancreatic carcinoma cells . Structural modifications in these derivatives can reduce cytotoxic effects on normal cells .
Examples of Research Findings:
- Compound 12e showed remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells (IC50 = 0.55 μM, 0.95 μM, and 1.68 μM, respectively) and low toxicity against HEK293T cells (CC50 = 15.09 μM) .
- Compounds 20 and 23 exhibited potent growth inhibitions toward the majority of tested NCI 60 cell lines and showed better activity than 5-fluorouracil .
- Compound 5f with 4,4′-bis(oxymethylene)biphenyl had the most pronounced growth-inhibitory effect on pancreatic adenocarcinoma (CFPAC-1) cells (IC50= 0.79 µM) .
Mechanism of Action
The mechanism by which 4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule .
Comparison with Similar Compounds
Positional Isomerism: Thieno[2,3-d] vs. Thieno[3,2-d]pyrimidine Derivatives
- Thieno[2,3-d]pyrimidine (e.g., 4-(But-2-yn-1-yloxy) derivative) demonstrates superior antiproliferative activity compared to its thieno[3,2-d]pyrimidine isomer. For instance, in a series of PI3Kα inhibitors, derivatives with the 2,3-d backbone exhibited enhanced activity due to better alignment with the ATP-binding pocket of kinases .
- SAR Insight : The position of the sulfur atom and fused ring system influences steric and electronic interactions with target proteins, favoring the 2,3-d configuration for anticancer applications .
Substituent Effects at the 4-Position
- Aniline Moieties: Derivatives like 4-anilino-thieno[2,3-d]pyrimidines (e.g., compound 20b) showed potent inhibition of HDAC6 and EGFR/VEGFR-2, outperforming urea- or benzimidazole-substituted analogs. The planar aniline group enhances hydrophobic interactions and zinc chelation in HDACs .
- Chloro Substituents: 4-Chloro-thieno[2,3-d]pyrimidines (e.g., 4-chloro-5,6,7,8-tetrahydrobenzo derivatives) are intermediates for nucleophilic substitution reactions. Their reactivity is higher than alkynyloxy derivatives but may reduce metabolic stability .
- This group may improve membrane permeability compared to bulkier substituents like biphenyl urea .
Fused-Ring Modifications
- Pyridothienopyrimidines: Compounds like ethyl 3-amino-9-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidines exhibit expanded π-conjugation, enhancing binding to DNA or enzymes. These derivatives show antiviral and antimicrobial activities distinct from simpler thienopyrimidines .
- Cyclohexane-Fused Derivatives: Thieno[2,3-d]pyrimidines fused with cyclohexane rings (e.g., PDE4 inhibitors) demonstrated dose-dependent TNF-α suppression, leveraging the hydrophobic cyclohexane moiety for target engagement .
Anticancer and Kinase Inhibition
Antimicrobial Activity
- Oxadiazole Hybrids: 5-Methyl-4-thio-6-(1,3,4-oxadiazol-2-yl) derivatives displayed moderate activity against Proteus vulgaris and Pseudomonas aeruginosa, surpassing streptomycin in some cases .
- Phenoxy Substitutions: 4-(4-Trifluoromethylphenoxy)thieno[2,3-d]pyrimidines showed enhanced antifungal activity, attributed to the electron-withdrawing CF₃ group improving membrane penetration .
PDE4 Inhibition
- Cyclohexane-Fused Derivatives : One compound inhibited PDE4B (IC₅₀ = 0.8 µM) and reduced TNF-α production in macrophages, highlighting the role of fused aliphatic rings in anti-inflammatory activity .
Pharmacokinetic and ADMET Considerations
- Hydrophilic Substituents : Urea-linked hydroxamic acid derivatives (e.g., compounds 7a–d) exhibited acceptable cell permeability but lower metabolic stability compared to aniline-substituted analogs .
- Alkynyloxy Group : The but-2-yn-1-yloxy moiety may enhance metabolic stability by resisting oxidative degradation, though in silico predictions are needed to confirm this .
Biological Activity
4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an anticancer agent, its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with a but-2-yn-1-yloxy substituent, which contributes to its unique reactivity and interaction with biological targets. The molecular formula is CHNOS, and it has a molecular weight of 218.28 g/mol.
Anticancer Properties
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer activity. For instance:
- Inhibition of Cancer Cell Proliferation : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds showed IC values ranging from 7.2 μM to 15 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell signaling pathways. For example:
- MIF Inhibition : The compound has been shown to inhibit macrophage migration inhibitory factor (MIF), a key regulator in cancer progression. The IC values for MIF inhibition ranged from 7.2 μM for bromo-substituted analogs to 15 μM for others .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity:
| Compound | Substituent | IC (μM) | Activity |
|---|---|---|---|
| 3a | Butyl | 15 | Moderate |
| 3b | Bromo | 7.2 | Enhanced |
| 3c | Phenethyl | >30 | Diminished |
| 3i | CF | 2.6 | Highly Potent |
This table illustrates how varying the substituents can lead to changes in the inhibitory potency against MIF.
Study on Antitumor Activity
A study published in PubMed evaluated a series of thieno[2,3-d]pyrimidine derivatives for their anticancer properties against MCF-7 and MDA-MB-231 cell lines. The most potent derivative exhibited an IC of 0.045 μM against MCF-7 cells, indicating a promising therapeutic potential .
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives on normal and cancerous cell lines using the NRU assay. The results indicated that while some derivatives showed significant cytotoxic effects on cancer cells, they exhibited low toxicity towards normal cells, suggesting a favorable therapeutic window .
Q & A
Q. What are the standard synthetic protocols for 4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine derivatives, and how are intermediates characterized?
The synthesis typically involves cyclocondensation reactions. For example, thieno[2,3-d]pyrimidine cores are prepared via modified Niementowski reactions using 2-amino-3-thiophenecarboxylates and reagents like formamide or urea under reflux conditions . Key intermediates (e.g., 4-chlorothieno[2,3-d]pyrimidine) are characterized using FT-IR, NMR (¹H/¹³C), and mass spectrometry. Reaction progress is monitored via TLC, and final products are purified by recrystallization .
Q. Which spectroscopic techniques are most effective for structural confirmation of thieno[2,3-d]pyrimidine derivatives?
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.
- FT-IR : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C≡C stretches at ~2200 cm⁻¹).
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
- XRD analysis : Resolves crystal structures, including bond angles and intermolecular interactions .
Q. What pharmacological targets are commonly explored for thieno[2,3-d]pyrimidine derivatives?
These compounds are studied for antimicrobial (e.g., TrmD enzyme inhibition), anti-inflammatory (COX-2 inhibition), and anticancer (dihydrofolate reductase inhibition) activities. Standard assays include MIC determinations against clinical microbial strains and enzyme inhibition assays using spectrophotometric methods .
Advanced Research Questions
Q. How can researchers resolve contradictory structure-activity relationship (SAR) data in antimicrobial studies of thieno[2,3-d]pyrimidines?
Contradictions often arise from variable substituent effects. For example, electron-withdrawing groups (e.g., -CF₃) may enhance antibacterial activity but reduce solubility. To address this:
Q. What strategies optimize synthetic routes for low-yield intermediates in multi-step syntheses?
Example: During the synthesis of 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines:
- Step 1 : Replace Ce(NH₄)₂(NO₃)₆ with Dess-Martin periodinane (DMP) to oxidize primary alcohols to aldehydes (yield increases from 65% to 91%) .
- Step 2 : Use NaBH₃CN (pH 6) for reductive amination to stabilize imine intermediates.
- Step 3 : Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
Q. How do computational methods enhance the design of thieno[2,3-d]pyrimidine-based inhibitors?
- Molecular docking : Predict binding modes to targets like dihydrofolate reductase (DHFR). For example, 2-amino-6-(naphthylaminomethyl) derivatives show hydrogen bonding with DHFR’s Asp-27 and Leu-28 residues .
- QSAR modeling : Use descriptors like logP and topological polar surface area (TPSA) to correlate substituent effects with bioavailability .
Q. What analytical approaches validate the stability of thieno[2,3-d]pyrimidine derivatives under physiological conditions?
- HPLC-UV/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma.
- Accelerated stability studies : Expose compounds to 40°C/75% RH for 4 weeks and assess purity changes.
- Metabolite profiling : Use liver microsomes to identify phase I/II metabolites .
Methodological Guidance for Experimental Design
Q. How to design a robust SAR study for anti-inflammatory thieno[2,3-d]pyrimidines?
- Test compounds : Include 5–7 derivatives with systematic substituent variations (e.g., -OCH₃, -NO₂, -Cl).
- Assays :
- In vitro COX-2 inhibition (ELISA).
- In vivo carrageenan-induced paw edema (rodent models).
Q. What are the critical parameters for scaling up thieno[2,3-d]pyrimidine synthesis from milligram to gram quantities?
- Solvent selection : Replace DMF with ethanol/water mixtures for greener chemistry.
- Catalyst optimization : Screen Pd/C vs. CuI for Sonogashira couplings (critical for but-2-yn-1-yloxy substituents).
- Purification : Transition from column chromatography to recrystallization for cost efficiency .
Data Interpretation and Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Re-evaluate docking parameters (e.g., grid box size, ligand flexibility).
- Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time.
- Validate with orthogonal assays (e.g., SPR for binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
